molecular formula C10H8N2O5 B5553905 N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide CAS No. 4506-06-3

N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide

Cat. No.: B5553905
CAS No.: 4506-06-3
M. Wt: 236.18 g/mol
InChI Key: ZGMGSSRLZJYOKH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for industrial applications. The crude products are purified by crystallization or flash chromatography to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, hydroxyl derivatives, and substituted furans .

Scientific Research Applications

N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-10(11-6-7-2-1-5-16-7)8-3-4-9(17-8)12(14)15/h1-5H,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMGSSRLZJYOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963331
Record name N-[(Furan-2-yl)methyl]-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4506-06-3
Record name N-[(Furan-2-yl)methyl]-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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